molecular formula C18H20O2 B3055381 (4-Butylphenyl)(4-methoxyphenyl)methanone CAS No. 64357-38-6

(4-Butylphenyl)(4-methoxyphenyl)methanone

Cat. No.: B3055381
CAS No.: 64357-38-6
M. Wt: 268.3 g/mol
InChI Key: WBCMGWCERMMYQS-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C18H20O2 It is a member of the methanone family, characterized by the presence of a ketone functional group attached to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-butylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Butylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Butylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Butylphenyl)(4-methylphenyl)methanone
  • (4-Butylphenyl)(4-hydroxyphenyl)methanone
  • (4-Butylphenyl)(4-chlorophenyl)methanone

Uniqueness

(4-Butylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both butyl and methoxy substituents on the aromatic rings. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(4-butylphenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)18(19)16-10-12-17(20-2)13-11-16/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCMGWCERMMYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492455
Record name (4-Butylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-38-6
Record name (4-Butylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 4-(n-butyl)benzoyl chloride (1.967 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. for 6 hours. The reaction mixture was treated in the same manner as described in Example 120 to obtain 863 mg of the title compound (yield: 32%).
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10 mL
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Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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